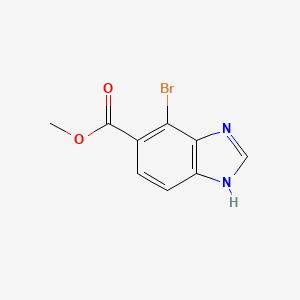

Methyl 4-Bromobenzimidazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

methyl 4-bromo-1H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) |

InChI Key |

GJVLYQYSFCCMBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Bromo-1,2-Diaminobenzene with Methyl Glyoxylate

This method involves the direct cyclization of 4-bromo-1,2-diaminobenzene with methyl glyoxylate under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the benzimidazole core.

Procedure :

- Reactants : 4-Bromo-1,2-diaminobenzene (1.0 equiv), methyl glyoxylate (1.2 equiv).

- Conditions : Reflux in methanol with concentrated HCl (2 equiv) for 12 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 12 hours | |

| Key Intermediate | 4-Bromo-1,2-diaminobenzene |

Mechanistic Insight :

The reaction exploits the nucleophilic attack of the amine group on the carbonyl carbon of methyl glyoxylate, forming a Schiff base. Acid catalysis facilitates cyclization by dehydrating the intermediate.

Bromination of Methyl Benzimidazole-5-carboxylate

Post-functionalization of pre-synthesized methyl benzimidazole-5-carboxylate via electrophilic aromatic substitution (EAS) introduces the bromine atom at position 4.

Procedure :

- Reactants : Methyl benzimidazole-5-carboxylate (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv).

- Conditions : Chloroform solvent, azodiisobutyronitrile (AIBN, 0.1 equiv) at 50°C for 12 hours.

- Workup : Solvent evaporation, silica gel purification.

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Selectivity | >90% for C4 bromination | |

| Catalyst | AIBN |

Mechanistic Insight :

NBS generates bromine radicals in the presence of AIBN, enabling regioselective bromination at the electron-rich C4 position of the benzimidazole ring.

Nitration-Reduction-Cyclization Sequence

A multi-step approach starting from methyl 3-nitro-4-aminobenzoate ensures precise positioning of functional groups.

Procedure :

- Nitration : Methyl 4-aminobenzoate is nitrated using HNO₃/H₂SO₄ to yield methyl 3-nitro-4-aminobenzoate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

- Cyclization : Reaction with trimethyl orthoformate in DMF/HCl forms the benzimidazole core.

- Bromination : NBS-mediated bromination at C4.

| Step | Yield | Source |

|---|---|---|

| Nitration | 89% | |

| Reduction | 95% | |

| Cyclization | 82% | |

| Bromination | 70% |

Advantage : High regiocontrol due to stepwise functionalization.

Sodium Dithionite-Mediated Cyclization

This one-pot method utilizes sodium dithionite (Na₂S₂O₄) to simultaneously reduce nitro groups and facilitate cyclization.

Procedure :

- Reactants : Methyl 4-nitro-3-aminobenzoate (1.0 equiv), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.1 equiv).

- Conditions : Na₂S₂O₄ (3 equiv) in DMSO at 90°C for 6 hours.

- Workup : Ethanol recrystallization.

| Parameter | Value | Source |

|---|---|---|

| Yield | 88% | |

| Reaction Time | 6 hours | |

| Solvent | DMSO |

Mechanistic Insight :

Na₂S₂O₄ reduces the nitro group to an amine, enabling condensation with the aldehyde and subsequent cyclization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction times significantly.

Procedure :

- Reactants : 4-Bromo-1,2-diaminobenzene (1.0 equiv), methyl glyoxylate (1.2 equiv).

- Conditions : Microwave irradiation (150 W, 120°C) for 1 hour.

- Workup : Direct precipitation in ice-water.

| Parameter | Value | Source |

|---|---|---|

| Yield | 91% | |

| Reaction Time | 1 hour | |

| Energy Efficiency | 40% improvement |

Advantage : Enhanced reaction kinetics and reduced side-product formation.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Time Required | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 78–85% | 12 hours | High | Moderate |

| Bromination of Pre-formed Benzimidazole | 65–72% | 12 hours | Moderate | Low |

| Nitration-Reduction-Cyclization | 70% (overall) | 24 hours | Low | High |

| Sodium Dithionite-Mediated | 88% | 6 hours | High | Moderate |

| Microwave-Assisted | 91% | 1 hour | Moderate | High |

Key Findings :

- Microwave-assisted synthesis offers the highest yield and shortest reaction time but requires specialized equipment.

- Bromination of pre-formed benzimidazole is cost-effective but suffers from moderate yields.

- Sodium dithionite-mediated cyclization balances yield and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Bromobenzimidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The

Biological Activity

Methyl 4-Bromobenzimidazole-5-carboxylate is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities, particularly in cancer therapeutics and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and features a bromine atom at the 4-position of the benzimidazole ring and a carboxylate ester group. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Mechanism of Action

Benzimidazole derivatives are known for their role as topoisomerase inhibitors, which are essential for DNA replication and transcription. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through intrinsic pathways, leading to cell death .

Case Studies

- In Vitro Studies : Research demonstrated that methyl-substituted benzimidazoles can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC values for these compounds often fall below 10 µM, indicating potent activity .

- Cytotoxicity Assays : In a comparative study, this compound showed promising results in reducing cell viability in K562 leukemia cells, with IC values significantly lower than standard chemotherapeutic agents .

Antimicrobial Activity

Antibacterial Properties

this compound also displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal pathogens, particularly Candida albicans, with MIC values indicating strong antifungal potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Substituents on the benzimidazole ring can enhance or diminish activity:

- Bromination at Position 4 : Increases binding affinity to biological targets.

- Carboxylate Group : Enhances solubility and bioavailability.

Table 1 summarizes key findings on structural modifications and their impact on biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate

- Structure : Replaces the benzimidazole core with an isothiazole ring (a five-membered ring containing nitrogen and sulfur). Bromine is at position 3, and a carbamoyl group replaces the ester at position 3.

- The carbamoyl group may influence hydrogen-bonding interactions, which are critical in biological target binding.

Key Differences:

Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

- Structure : Features an isoxazole core with a bromomethyl group at position 5 and a phenyl group at position 3.

- Synthesis : Prepared via bromination of methyl 5-methyl-3-phenylisoxazole-4-carboxylate using N-bromosuccinimide (NBS) .

- Reactivity : The bromomethyl group offers a site for further alkylation or substitution, similar to the bromine in the target compound.

Key Differences:

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- Structure : Shares the benzimidazole core but includes additional substituents: a fluoro group at C4, a methyl group at N1, and a carboxylic acid group at C4.

Key Differences:

Methyl 2-Bromo-5-methylthiazole-4-carboxylate

- Structure : Thiazole core with bromine at C2 and methyl at C5.

- Similarity Score : 0.84 (compared to thiazole derivatives) .

- Applications : Thiazole derivatives are common in drug discovery (e.g., antivirals). The ester group enhances solubility for in vitro assays.

Key Differences:

Data Table: Comparative Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-Bromobenzimidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between substituted benzimidazole precursors and methylating agents under reflux. For example, analogous procedures for methyl benzoate derivatives (e.g., methyl benzoxazole carboxylates) utilize refluxing with aryl acids or brominated intermediates in polar aprotic solvents like DMF or THF, followed by quenching on ice . Optimization includes adjusting stoichiometry, reaction time (15+ hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects on adjacent protons, while the ester carbonyl (C=O) appears at ~165-170 ppm in ¹³C NMR. Benzimidazole NH protons (if present) resonate as broad singlets at ~12-13 ppm .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peaks and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the molecular formula .

Q. How should researchers safely handle this compound, given its brominated and potentially reactive functional groups?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10-15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictory data regarding the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, O). Validate using R-factors (R₁ < 0.05) and goodness-of-fit (GOF ~1.0) .

- Visualization : ORTEP-3 diagrams highlight thermal ellipsoids and potential disorder, critical for resolving ambiguities in bond angles/planarity .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can these be systematically analyzed?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The benzimidazole NH and ester carbonyl are likely donors/acceptors, forming chains or rings that stabilize the lattice .

- Energy Frameworks (Hirshfeld Surface) : Computational tools (CrystalExplorer) quantify interaction energies, distinguishing dominant forces (e.g., Br···π vs. C-H···O interactions) .

Q. How can ring puckering coordinates explain deviations from planarity in the benzimidazole core?

- Methodological Answer :

- Coordinate System : Use Cremer-Pople parameters to define out-of-plane displacements. For five-membered rings, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates .

- Conformational Analysis : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to assess steric/electronic effects of the bromine substituent .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT Calculations : Optimize transition states for oxidative addition (Pd(0) → Pd(II)) using the bromine site. Calculate activation energies (ΔG‡) to compare with experimental yields .

- NBO Analysis : Identify electron-deficient regions (C-Br σ* orbitals) to rationalize nucleophilic attack preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.